Methyl quinuclidine-3-carboxylate hydrochloride
Overview
Description
Methyl quinuclidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 . It is also known by other names such as METHYL 3-QUINUCLIDINECARBOXYLATE HYDROCHLORIDE . The molecular weight of this compound is 205.68 g/mol .
Molecular Structure Analysis
The molecular structure of Methyl quinuclidine-3-carboxylate hydrochloride can be represented by the InChI stringInChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h7-8H,2-6H2,1H3;1H
. The Canonical SMILES representation is COC(=O)C1CN2CCC1CC2.Cl
. Physical And Chemical Properties Analysis
Methyl quinuclidine-3-carboxylate hydrochloride has a molecular weight of 205.68 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are 205.0869564 g/mol . The topological polar surface area is 29.5 Ų , and it has 13 heavy atoms .Scientific Research Applications
“Methyl quinuclidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H15NO2⋅HCl and a molecular weight of 205.68 g/mol . It’s often used in proteomics research and as a versatile building block in the synthesis of a variety of compounds . It’s also an intermediate in the production of high-quality research chemicals and reagents .
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Proteomics Research
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Synthesis of Other Compounds
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Production of Research Chemicals and Reagents
Remember, this compound is for research use only and is not intended for diagnostic or therapeutic use . Always handle it with appropriate safety measures. If you’re conducting research with this compound, please ensure you’re following all relevant ethical guidelines and regulations.
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Pharmaceutical Testing
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Anticholinesterase Drugs
- A study profiled novel quinuclidine-based derivatives as potential anticholinesterase drugs . The researchers designed, synthesized, and profiled 14 N-alkyl quaternary quinuclidines as inhibitors of human acetylcholinesterase and butyrylcholinesterase . They analyzed their impact on cell viability to assess their safety in the context of application as potential therapeutics . Their results showed that all of the 14 tested quinuclidines inhibited both acetylcholinesterase and butyrylcholinesterase in the micromolar range .
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Chemical Synthesis
Remember, this compound is for research use only and is not intended for diagnostic or therapeutic use . Always handle it with appropriate safety measures. If you’re conducting research with this compound, please ensure you’re following all relevant ethical guidelines and regulations.
properties
IUPAC Name |
methyl 1-azabicyclo[2.2.2]octane-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-10-4-2-7(8)3-5-10;/h7-8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTQASSGEAZYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2CCC1CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641040 | |
Record name | Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl quinuclidine-3-carboxylate hydrochloride | |
CAS RN |
54954-73-3 | |
Record name | Methyl 1-azabicyclo[2.2.2]octane-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.